An In-depth Technical Guide to 1-Phenylcyclobutanecarboxamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-Phenylcyclobutanecarboxamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1-Phenylcyclobutanecarboxamide, a molecule of interest in medicinal chemistry. This document delves into the fundamental physicochemical properties, a detailed synthetic pathway, and an analysis of its spectral characteristics. Furthermore, it explores the pharmacological context of this compound, drawing insights from structurally related analogs to highlight its potential as a scaffold in drug discovery. As a self-validating system of information, this guide is designed to be a foundational resource for researchers navigating the synthesis and potential applications of novel carboxamide derivatives.
Physicochemical Properties
1-Phenylcyclobutanecarboxamide is a crystalline solid at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | - |
| Molecular Weight | 175.23 g/mol | - |
| CAS Number | 17380-65-3 | - |
| Melting Point | 78-79 °C | Commercial Supplier Data |
| Boiling Point | Not reported in literature. | - |
| Solubility | While specific experimental data is limited, amides of this nature generally exhibit low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2][3][4] | General Chemical Principles |
| Appearance | White to off-white crystalline solid (predicted). | - |
Synthesis of 1-Phenylcyclobutanecarboxamide
The synthesis of 1-Phenylcyclobutanecarboxamide can be achieved through a two-step process starting from the commercially available 1-phenylcyclobutanecarbonitrile. The first step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amidation.
Step 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid
The initial step is the hydrolysis of 1-phenylcyclobutanecarbonitrile to 1-phenylcyclobutanecarboxylic acid. This transformation is typically carried out under basic conditions with heating.
Experimental Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile
-
Materials:
-
1-Phenylcyclobutanecarbonitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Chloroform
-
Anhydrous magnesium sulfate
-
Water
-
Saturated brine solution
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-phenylcyclobutanecarbonitrile in ethylene glycol.
-
Add potassium hydroxide pellets to the solution.
-
Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for approximately 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer to a pH of less than 2 by the slow addition of concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with chloroform.
-
Combine the organic extracts, wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylcyclobutanecarboxylic acid.
-
Step 2: Amidation of 1-Phenylcyclobutanecarboxylic Acid
The final step is the conversion of 1-phenylcyclobutanecarboxylic acid to 1-Phenylcyclobutanecarboxamide. This can be achieved through various amide coupling methods. A common and effective method involves the use of a coupling agent such as thionyl chloride to form the acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Amidation of 1-Phenylcyclobutanecarboxylic Acid
-
Materials:
-
1-Phenylcyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Concentrated aqueous ammonia (NH₄OH)
-
Saturated sodium bicarbonate solution
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-phenylcyclobutanecarboxylic acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool in an ice bath.
-
Slowly add concentrated aqueous ammonia to the stirred solution. A white precipitate should form.
-
Allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Phenylcyclobutanecarboxamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Caption: Synthetic workflow for 1-Phenylcyclobutanecarboxamide.
Spectral Analysis (Predicted)
Due to the limited availability of published experimental spectra for 1-Phenylcyclobutanecarboxamide, the following analyses are based on predictive models and known spectral data of analogous compounds. These predictions serve as a guide for the characterization of the synthesized molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 1-Phenylcyclobutanecarboxamide is expected to show distinct signals corresponding to the aromatic, cyclobutyl, and amide protons.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Amide Protons (CONH₂): Two broad singlets, corresponding to the two non-equivalent amide protons, are expected in the region of δ 5.5-7.5 ppm. The chemical shift of these protons can be highly variable depending on the solvent and concentration.
-
Cyclobutyl Protons (CH₂): The six protons of the cyclobutane ring are expected to appear as complex multiplets in the upfield region, likely between δ 1.8-2.8 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-145 ppm. The quaternary carbon attached to the cyclobutane ring will likely be at the downfield end of this range.
-
Quaternary Cyclobutyl Carbon (C-Ph): A signal around δ 50-60 ppm.
-
Cyclobutyl Carbons (CH₂): Signals for the methylene carbons of the cyclobutane ring are expected in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amide and aromatic functional groups.
-
N-H Stretching: Two medium intensity bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.[5][6]
-
C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, indicative of the amide carbonyl group.[6]
-
C-N Stretching: A band in the region of 1380-1420 cm⁻¹.
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.
-
Major Fragments: Fragmentation is likely to occur via cleavage of the cyclobutane ring and loss of the amide group. Key fragments could include:
-
m/z = 117: Loss of the carboxamide group ([M - CONH₂]⁺).
-
m/z = 104: Phenylcyclobutyl cation.
-
m/z = 77: Phenyl cation ([C₆H₅]⁺).
-
Caption: Predicted mass spectrometry fragmentation of 1-Phenylcyclobutanecarboxamide.
Pharmacological Context and Potential Applications
While 1-Phenylcyclobutanecarboxamide itself has not been extensively studied for its pharmacological activity, its structural analogs, particularly those with different cycloalkane rings, have shown significant biological effects.
Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as potent and selective ligands for sigma 1 (σ₁) receptors.[7] The sigma 1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders. Ligands of the sigma 1 receptor have shown potential as antitussive, anticonvulsant, and anti-ischemic agents.[7]
The structural motif of a phenyl group attached to a small cycloalkane ring is a key feature in several centrally acting compounds. For instance, analogs of 1-phenylcyclohexylamine have been studied for their anticonvulsant properties.[8] It is plausible that 1-Phenylcyclobutanecarboxamide could serve as a valuable scaffold for the development of novel central nervous system (CNS) active agents. Further research into its binding affinity at various receptors and its in vivo effects is warranted to explore its therapeutic potential.
Safety and Handling
Detailed toxicological data for 1-Phenylcyclobutanecarboxamide is not available. However, based on the safety data for the related compound 1-phenylcyclobutanecarboxylic acid and general principles for handling chemical reagents, the following precautions should be observed:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Skin: Wash with plenty of soap and water.[9]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
References
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UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]
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